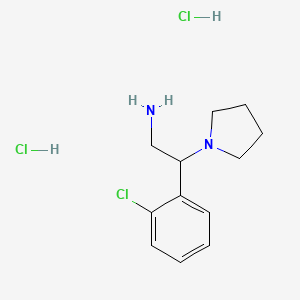
2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chlorophenol is an organic compound with the formula ClC6H4OH . It’s one of the monochlorophenols and has few applications, aside from occasional use as a disinfectant . Pyrrolidine is a cyclic amine, and its structure is embedded in many natural alkaloids.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chlorophenyl)-2-pyrrolidinylethylamine 2hcl” would depend on its specific structure. For instance, 2-Chlorophenol has properties such as a boiling point and vapor pressure .Applications De Recherche Scientifique
Synthesis and Receptor Binding Studies
- Sigma Receptor Ligands : A novel class of sigma ligands derived from 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (3) showed subnanomolar affinity for the sigma receptor, outperforming parent compounds in receptor binding affinity. This discovery highlights the compound's potential as a base for exploring the functional role of sigma receptors and developing new therapeutic agents (de Costa et al., 1992).
Novel Polyamines and Sigma Receptor Selectivity
- Sigma-1 and Sigma-2 Receptor Subtypes : The development of polyamines based on 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (3) exhibited distinct binding characteristics at sigma-1 and sigma-2 receptor subtypes, allowing for structural variation while retaining nanomolar affinity. This supports the pharmacological distinction between sigma subtypes and aids in designing selective ligands for therapeutic purposes (de Costa et al., 1994).
NMDA Receptor Antagonist Properties
- Dissociative Effects : Ephenidine, a related diarylethylamine, exhibits potent NMDA receptor antagonist properties, resembling the effects of ketamine. This suggests the potential utility of similar compounds in understanding dissociative substances' pharmacological actions and developing new treatments (Kang et al., 2017).
SPECT Imaging Agents
- Sigma Binding Sites : The synthesis of iodophenyl derivatives of 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine (1) for SPECT imaging indicates these compounds can label sigma 1 and sigma 2 subtypes effectively. This research underscores the compound's utility in developing diagnostic tools for sigma receptor-related pathologies (He et al., 1993).
Monoamine Oxidase Inhibition
- Neurotoxicity and Enzymatic Inhibition : The metabolism of certain pyrrolines, structurally related to 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine, by monoamine oxidase B and their role as irreversible inhibitors highlight potential avenues for investigating neuroprotective strategies and understanding neurotoxic mechanisms (Williams & Lawson, 1998).
Analytical Characterization
- Research Chemical Analysis : The comprehensive analytical characterization of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share structural similarities with 2-(2-Chlorophenyl)-2-pyrrolidinylethylamine, provides insight into the analytical challenges and methods for identifying and differentiating novel psychoactive substances (Dybek et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-2-pyrrolidin-1-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-11-6-2-1-5-10(11)12(9-14)15-7-3-4-8-15;;/h1-2,5-6,12H,3-4,7-9,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZKYFVRLOODFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


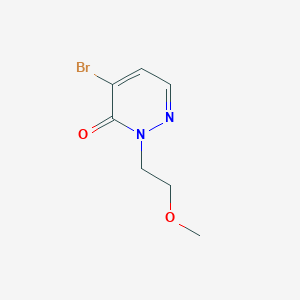
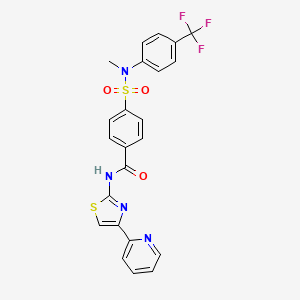
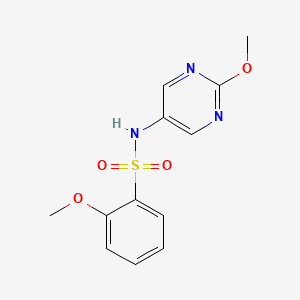
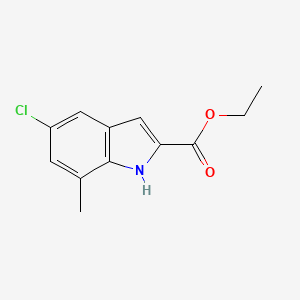

![8-(3-((2-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2837859.png)
![Ethyl 5-[butanoyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2837861.png)
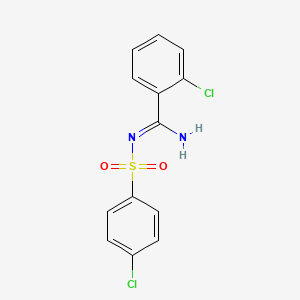
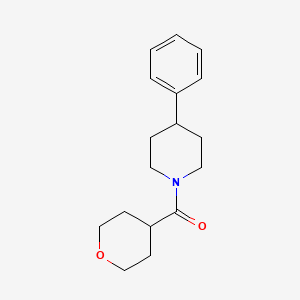
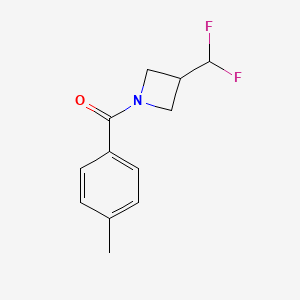
![N-(2,5-dichlorophenyl)-4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2837866.png)
![2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2837867.png)
